molecular formula C16H19NO4S B12357630 1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid

1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid

Cat. No.: B12357630
M. Wt: 321.4 g/mol
InChI Key: LUFRTTSGDKBEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids. It is known for its neurotoxic properties and has been studied extensively for its role in inducing parkinsonism-like symptoms in animal models . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring system . Another method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, followed by reduction .

Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products: The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline are primarily due to its ability to potentiate monoamine oxidase-dependent dopamine oxidation. This leads to the impairment of dopamine release and storage, resulting in the generation of free radicals and subsequent neuronal cell death . The compound targets dopaminergic neurons in the brain, particularly in the substantia nigra and striatum .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its strong neurotoxic effects and its ability to induce parkinsonism-like symptoms in animal models. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases .

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline;sulfuric acid

InChI

InChI=1S/C16H17N.H2O4S/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;1-5(2,3)4/h1-9,16-17H,10-12H2;(H2,1,2,3,4)

InChI Key

LUFRTTSGDKBEGY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

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